Aluminum, triphenyl-

Catalog No.
S1939574
CAS No.
841-76-9
M.F
C18H15Al
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, triphenyl-

CAS Number

841-76-9

Product Name

Aluminum, triphenyl-

IUPAC Name

triphenylalumane

Molecular Formula

C18H15Al

Molecular Weight

258.3 g/mol

InChI

InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

JQPMDTQDAXRDGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3

Aluminum triphenyl, also known as triphenylalumane, is an organoaluminum compound with the molecular formula C18H15Al\text{C}_{18}\text{H}_{15}\text{Al} and a molecular weight of approximately 258.3 g/mol. It appears as a white crystalline solid and is notable for its high reactivity, particularly with water, where it undergoes hydrolysis to form aluminum hydroxide and phenyl hydrogen. This compound was first synthesized in 1951 by G.H. Coleman and A.G. Maddock and has since been utilized in various chemical applications due to its properties as a Lewis acid .

Physical Properties:

  • Melting Point: 70°C
  • Boiling Point: 245°C
  • Solubility: Insoluble in water, soluble in organic solvents such as chloroform and toluene.

  • Hydrolysis: Reacts exothermically with water, producing aluminum hydroxide and phenyl hydrogen.
  • Polymerization: Serves as a catalyst for the polymerization of vinyl compounds.
  • Dehydration and Alkylation Reactions: Facilitates various dehydration processes and alkylation reactions due to its Lewis acid behavior .

Notably, studies have shown that aluminum triphenyl can react with benzophenone, leading to radical reactions that yield various products .

The synthesis of aluminum triphenyl typically involves the reaction of aluminum chloride with phenyl magnesium bromide in an anhydrous benzene environment. The resulting product can be purified through vacuum distillation. Characterization is often performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography to confirm the structure and purity of the compound .

Aluminum triphenyl finds applications across several fields:

  • Catalysis: Used extensively in catalyzing polymerization reactions, particularly ionic or coordination polymerization of vinyl compounds.
  • Material Science: Contributes to the formation of aluminum oxide films on surfaces.
  • Research: Investigated for potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties .

Research into the interactions of aluminum triphenyl with other compounds reveals its role as an effective catalyst. For example, it has been studied for its ability to facilitate the hydroboration of carbonyls, imines, and alkynes when combined with pinacolborane . These studies highlight its versatility in organic synthesis.

Aluminum triphenyl is part of a broader class of organoaluminum compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Aluminum triethylC6H15Al\text{C}_6\text{H}_{15}\text{Al}Used in similar catalytic processes but less reactive than aluminum triphenyl.
TrimethylaluminumC3H9Al\text{C}_3\text{H}_9\text{Al}Highly reactive; used primarily in Grignard reactions; more volatile than aluminum triphenyl.
Aluminum trichlorideCl3Al\text{Cl}_3\text{Al}A strong Lewis acid; used in Friedel-Crafts reactions; does not contain organic groups like aluminum triphenyl.
TriisobutylaluminumC12H27Al\text{C}_{12}\text{H}_{27}\text{Al}Similar catalytic properties but bulkier structure affects reactivity compared to aluminum triphenyl.

Aluminum triphenyl's unique combination of organic moieties (phenyl groups) enhances its reactivity and applicability in specific catalytic roles that differ from those of other organoaluminum compounds.

Mercury-Aluminum Transmetallation Method

The mercury-aluminum transmetallation reaction remains a cornerstone of triphenylaluminum synthesis. This method involves the reaction of diphenylmercury with aluminum wool in sodium-dried xylene under inert nitrogen atmosphere. The process proceeds via redox-transmetalation, where phenyl groups transfer from mercury to aluminum, releasing elemental mercury.

Key Reaction Parameters:

ParameterValue/Description
ReactantsDiphenylmercury, aluminum wool
SolventSodium-dried xylene
Temperature140–150°C (reflux)
Reaction Time24 hours
Yield59–70% (crude), 23–27 g pure product

The reaction is exothermic and requires precise temperature control to prevent side reactions. Aluminum wool is preferred over powder due to its higher surface area, accelerating reaction kinetics. Post-reaction purification involves ether extraction to isolate the etherate complex, followed by vacuum heating (150°C, 0.1 mmHg) to remove solvated ether molecules.

Phenyllithium-Aluminum Halide Reactions

This method employs phenyllithium as a phenylating agent, reacting with aluminum chloride in anhydrous ether or tetrahydrofuran (THF). The reaction follows:
$$ \text{AlCl}3 + 3 \text{C}6\text{H}5\text{Li} \rightarrow \text{Al(C}6\text{H}5\text{)}3 + 3 \text{LiCl} $$

Comparison with Mercury Method:

FactorMercury MethodPhenyllithium Method
YieldHigher (59–70%)Moderate (43%)
SolventXyleneEther/THF
PurityRequires distillationCrystalline product direct
Hazard ProfileMercury toxicityAir/moisture sensitivity

Phenyllithium reactions benefit from lower temperatures (room temperature to reflux) but require rigorous anhydrous conditions. The product crystallizes directly from solution, eliminating post-reaction distillation.

Modern Catalytic Approaches

While traditional methods dominate, emerging catalytic strategies focus on enhancing phenyl transfer efficiency. Recent studies explore:

  • Ligand-Assisted Transmetallation: Use of redox-active formazanate ligands to stabilize intermediate aluminum species.
  • Solvent-Free Systems: Direct reactions under inert gas flows to minimize side reactions.

However, these methods remain experimental, with yields and scalability lagging behind classical routes.

Solvent Systems and Reaction Optimization

Solvent choice critically impacts reactant solubility, aggregation state, and reaction efficiency.

SolventAggregation StateCoordination Behavior
Diethyl EtherTetramerWeak Lewis acid interaction
THFDimeric solvateStronger coordination (Al–O)
TolueneMonomerMinimal solvent interaction

In ether, triphenylaluminum forms a tetramer (Al~2~Ph~6~), stabilized by π-interactions between phenyl rings and lithium counterions. THF disrupts this aggregation, forming a monomeric AlPh~3~(THF) complex with enhanced reactivity in catalytic applications.

Optimization Strategies:

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) accelerate phenyl transfer kinetics.
  • Temperature Control: Reflux conditions (140–150°C) maximize mercury-aluminum transmetallation rates.
  • Inert Atmosphere: Nitrogen/argon flow prevents oxidation of aluminum intermediates.

Purification Techniques and Yield Maximization

Purification involves sequential steps to eliminate byproducts and solvates:

Stepwise Process:

  • Ether Extraction: Dissolve crude product in dry ether; decant supernatant to remove unreacted mercury.
  • Vacuum Drying: Remove ether at 25°C/0.1 mmHg to isolate etherate (m.p. 126–130°C).
  • Sublimation: Heat etherate at 150°C/0.1 mmHg to yield pure triphenylaluminum (m.p. 229–232°C).

Yield Enhancement:

  • Starting Material Purity: Use high-purity diphenylmercury (>99%) to minimize side reactions.
  • Reaction Time Monitoring: Prolonged reflux risks decomposition; terminate at 24 hours.
  • Moisture Control: Use molecular sieves in solvents to prevent hydrolysis.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

841-76-9

Wikipedia

Triphenyl aluminum

Dates

Modify: 2024-02-18

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